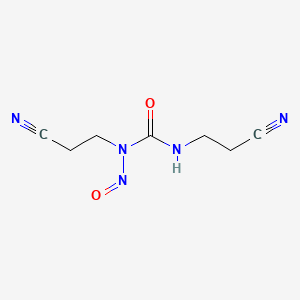

1,3-Bis(2-cyanoethyl)-1-nitrosourea

Description

Properties

CAS No. |

60285-25-8 |

|---|---|

Molecular Formula |

C7H9N5O2 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

1,3-bis(2-cyanoethyl)-1-nitrosourea |

InChI |

InChI=1S/C7H9N5O2/c8-3-1-5-10-7(13)12(11-14)6-2-4-9/h1-2,5-6H2,(H,10,13) |

InChI Key |

UJMHIEGWBATPGL-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)N(CCC#N)N=O)C#N |

Origin of Product |

United States |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

The urea precursor is synthesized via reaction of 2-cyanoethylamine with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF), adapted from methods used for 1,3-bis(2-chloroethyl)urea. CDI activates the carbonyl group, enabling nucleophilic attack by the amine:

$$

\text{2 NH}2\text{–CH}2\text{CH}2\text{CN} + \text{CDI} \rightarrow \text{NH(CH}2\text{CH}2\text{CN)–CO–NH(CH}2\text{CH}_2\text{CN)} + 2 \text{Imidazole}

$$

Reaction conditions (0–25°C, 12–24 hours) and stoichiometric ratios (1:2 CDI:amine) mirror those in patent WO2017154019A1. Post-reaction purification via recrystallization in isopropanol yields 1,3-bis(2-cyanoethyl)urea with >90% purity.

Alternative Routes: Phosgene and Isocyanate Derivatives

Phosgene-based methods, as described in US4028410A for chloroethyl analogues, are less favorable for cyanoethyl derivatives due to the cyano group’s sensitivity to hydrolysis. Instead, isocyanate intermediates generated from 2-cyanoethylamine and triphosgene may offer a safer pathway, though literature support is speculative.

Nitrosation of 1,3-Bis(2-cyanoethyl)urea

Dinitrogen Trioxide (N₂O₃) in Halogenated Solvents

Adapting the method from US4028410A, nitrosation employs dinitrogen trioxide (10–200% molar excess) in methylene chloride at 0 to -10°C. The reaction proceeds via electrophilic attack of NO⁺ on the urea nitrogen:

$$

\text{NH(CH}2\text{CH}2\text{CN)–CO–NH(CH}2\text{CH}2\text{CN)} + \text{N}2\text{O}3 \rightarrow \text{NH(CH}2\text{CH}2\text{CN)–CO–N(NO)(CH}2\text{CH}2\text{CN)} + \text{HNO}_2

$$

Yields for analogous compounds reach 60–90%, though cyanoethyl variants may exhibit lower efficiency due to steric and electronic effects.

Sodium Nitrite in Acidic Media

Patent WO2017154019A1 describes nitrosation using sodium nitrite in hydrochloric/acetic acid mixtures. For 1,3-bis(2-cyanoethyl)urea, this method risks cyano group hydrolysis under strongly acidic conditions. Modifications, such as reduced acid strength (pH 2–3) and shorter reaction times (≤1 hour), are hypothesized to mitigate degradation.

Purification and Characterization

Solvent Extraction and Silica Gel Chromatography

Crude product dissolved in dichloromethane is treated with silica gel to adsorb impurities (e.g., unreacted urea, nitroso byproducts). Subsequent solvent distillation and antisolvent precipitation (methyl tert-butyl ether/n-heptane) yield crystalline 1,3-bis(2-cyanoethyl)-1-nitrosourea.

Crystallinity and Stability Analysis

Crystalline forms are characterized by powder X-ray diffraction (pXRD) peaks at 9.05°, 18.64°, and 21.07° 2θ. Stability studies for analogous nitrosoureas indicate decomposition above -20°C, necessitating storage under inert atmospheres.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Competitive nitrosation at both urea nitrogens may produce undesired dinitroso derivatives. Steric hindrance from cyanoethyl groups favors mono-nitrosation, but reaction monitoring via HPLC is essential.

Thermal and Photolytic Degradation

Nitrosoureas are prone to denitrosation under light or heat. Synthesis and storage must occur in amber glassware at ≤-20°C.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-cyanoethyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Bis(2-cyanoethyl)-1-nitrosourea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Bis(2-cyanoethyl)-1-nitrosourea exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The nitrosourea moiety is known to alkylate DNA, leading to potential applications in cancer therapy. The cyanoethyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of nitrosoureas is highly dependent on substituents, which influence alkylating/carbamoylating activity, lipid solubility, and pharmacokinetics. Key analogs include:

Key Observations:

- Alkylating Activity: Chloroethyl groups (BCNU, CCNU) confer strong alkylating activity, critical for DNA cross-linking. The cyanoethyl group’s electron-withdrawing nature may reduce alkylation efficiency compared to chloroethyl analogs .

- Carbamoylating Activity: Cyclohexyl substituents (CCNU) enhance carbamoylation, which inhibits DNA repair enzymes. Cyanoethyl’s polar nature may limit carbamoylation, reducing protein binding .

- Solubility and Distribution: Lipophilic groups (e.g., cyclohexyl in CCNU) improve blood-brain barrier penetration. The cyanoethyl variant’s lower Log P may restrict CNS uptake compared to CCNU but enhance systemic solubility .

Mechanistic and Pharmacokinetic Differences

- BCNU : Rapid plasma degradation (half-life ~5 minutes) with potent alkylation-driven DNA cross-linking. Synergizes with hyperthermia (41–42°C), enhancing tumor cytotoxicity .

- CCNU : Prolonged stability due to cyclohexyl lipophilicity, leading to extensive protein binding (40–60%) and cerebrospinal fluid penetration. Primarily excreted via kidneys .

- May exhibit unique toxicity profiles (e.g., neurotoxicity from cyanide release*).

Therapeutic Efficacy and Toxicity

- BCNU: Effective against gliomas and leukemia but causes myelosuppression. Combined with immunostimulants (e.g., Corynebacterium granulosum), it achieves 76% remission in murine models .

- CCNU : Superior in carbamoylating lysine residues, enhancing protein dysfunction. However, gastrointestinal toxicity limits dosing .

- Cyanoethyl Analog: Hypothesized to have reduced hematologic toxicity but may require higher doses due to lower alkylating activity. No synergy with vitamin A observed in lymphoma cells .

Combination Therapy Implications

- BCNU + 1-methyl-1-nitrosourea shows overadditive intestinal and bone marrow toxicity due to compounded DNA damage .

- Cyanoethyl derivatives may lack such synergies if carbamoylating activity is minimal, necessitating careful preclinical evaluation.

Research Findings and Clinical Relevance

- Cell Cycle Specificity: BCNU targets multiple cell cycle phases (S, G2, G1), whereas CCNU and methyl derivatives are phase-restricted . Cyanoethyl analogs may follow similar patterns but require empirical validation.

- DNA Damage Correlation: Sister chromatid exchange (SCE) induction by BCNU correlates with cell kill efficacy, a metric applicable to evaluating cyanoethyl derivatives .

- Protein Binding: Cyclohexyl groups (CCNU) bind extensively to albumin and polylysine, while chloroethyl groups (BCNU) target nucleic acids. Cyanoethyl’s binding profile remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.